molecular formula C11H10N4O4 B5251533 3,5-Dimethyl-4-nitro-1-(4-nitrophenyl)pyrazole

3,5-Dimethyl-4-nitro-1-(4-nitrophenyl)pyrazole

Cat. No.: B5251533
M. Wt: 262.22 g/mol
InChI Key: MBHQZDPRZFXOGY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitro-1-(4-nitrophenyl)pyrazole is a heterocyclic compound that belongs to the class of nitroazoles This compound is characterized by the presence of a pyrazole ring substituted with methyl and nitro groups, as well as a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-nitro-1-(4-nitrophenyl)pyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of 3,5-dimethylpyrazole using a nitrating mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitro-1-(4-nitrophenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-nitro-1-(4-nitrophenyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitro-1-(4-nitrophenyl)pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. Additionally, the pyrazole ring can interact with specific binding sites on proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitrophenol: Similar in structure but lacks the pyrazole ring.

    4-Nitrophenylpyrazole: Similar but with different substitution patterns on the pyrazole ring.

    3,5-Dimethyl-1-phenylpyrazole: Similar but without the nitro groups

Uniqueness

3,5-Dimethyl-4-nitro-1-(4-nitrophenyl)pyrazole is unique due to the presence of both methyl and nitro groups on the pyrazole ring, as well as the nitrophenyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3,5-dimethyl-4-nitro-1-(4-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-7-11(15(18)19)8(2)13(12-7)9-3-5-10(6-4-9)14(16)17/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHQZDPRZFXOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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